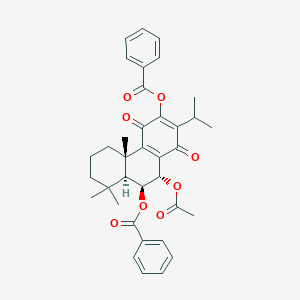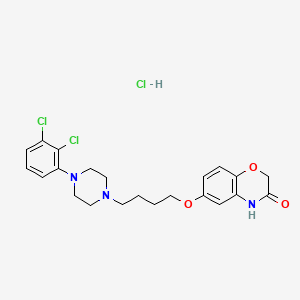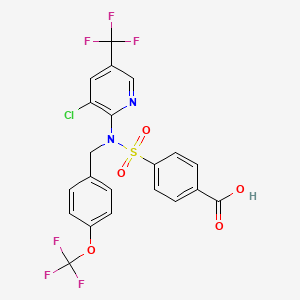
S-acetyl-PEG4-Propargyl
Overview
Description
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . It contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular formula of this compound is C13H22O5S . It has a molecular weight of 290.38 g/mol . The IUPAC name is S - [2- [2- [2- (2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate .Chemical Reactions Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of propargylation reactions, which have been used extensively in the synthesis and functionalization of more complex building blocks and intermediates .Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.38 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 14 . Its exact mass and monoisotopic mass are 290.11879497 g/mol . The topological polar surface area is 79.3 Ų .Scientific Research Applications
Synthesis and Chemical Modification
- S-acetyl-PEG4-Propargyl is used in synthesizing heterobifunctional poly(ethylene glycol) (PEG) derivatives, essential in developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
- It plays a role in the synthesis of a library of propargylated and PEGylated α-hydroxy acids, facilitating the preparation of “clickable” polylactides (Zhang, Ren, & Baker, 2014).
Drug Delivery and Biomedical Applications
- This compound is involved in designing drug carriers, evidenced by the formation of spherical nanoparticles in water, which are promising for drug delivery systems (Pang et al., 2017).
- It is used in the functionalization of poly(ethylene glycol) (PEG) brushes for biospecific interactions in engineered culture substrates (Sha et al., 2013).
Nanotechnology and Material Science
- The chemical is significant in the preparation of crosslinked reacetylated chitosans, which have potential medical applications where prompt resorption is sought (Pozzo et al., 2000).
- It contributes to the development of thermoresponsive, well-defined poly(vinyl alcohol) co-polymers, which have vast potential in controlled drug delivery or cellular uptake (Congdon, Shaw, & Gibson, 2015).
Bioconjugation and Surface Chemistry
- This compound is vital in peptide and protein PEGylation, enhancing their pharmaceutical properties (Roberts, Bentley, & Harris, 2002).
- The compound facilitates efficient synthesis of linear multifunctional PEGs by copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (Liu, Thakur, & Wang, 2007).
Nanoparticle Synthesis and Applications
- It is used in the synthesis of amphiphilic PEG-lipid telechelics, demonstrating the self-assembly into nanoparticles, potentially for drug carriers (Arshad, Saied, & Ullah, 2014).
- This compound's role in the synthesis of PEGylated-acetylated polyamidoamine dendrimers enhances their biodistribution and pharmacokinetics for medical applications (Liu et al., 2014).
Additional Functional Applications
- Its use in microfabricated protein-containing PEG hydrogel arrays for biosensing emphasizes its role in the detection of analytes at low concentrations (Yadavalli et al., 2004).
- The chemical contributes to the catch and release of alkyne-tagged molecules in water by a polymer-supported cobalt complex, compatible with biochemical experiments (Egami et al., 2011).
Mechanism of Action
Target of Action
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves its interaction with its targets via a process known as Click Chemistry . The compound contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, this compound can influence the balance of proteins within the cell and thus affect various biochemical pathways .
Pharmacokinetics
The compound’s hydrophilic peg linker is known to increase the water solubility of the compounds in the aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in the cellular protein balance, potentially influencing various cellular processes .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the copper-catalyzed azide-alkyne Click Chemistry that it uses to interact with its targets requires a suitable environment . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
Future Directions
S-acetyl-PEG4-Propargyl, as a PEG-based PROTAC linker, has potential applications in the development of new drugs through the PROTAC technology . Its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage makes it a valuable tool in drug development .
Biochemical Analysis
Biochemical Properties
S-acetyl-PEG4-Propargyl: plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and drug delivery. It interacts with various enzymes, proteins, and other biomolecules. The sulfur acetyl group can be deprotected to form a thiol, which can then form disulfide bonds with cysteine residues in proteins. This interaction is essential for the formation of stable protein conjugates. Additionally, the propargyl group can undergo click chemistry reactions with azide-bearing biomolecules, facilitating the formation of triazole linkages. These interactions are vital for the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable conjugates with proteins, it can modulate protein function and localization within the cell. This modulation can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in the context of PROTACs, the compound can facilitate the degradation of specific target proteins, thereby altering cellular signaling pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of This compound involves its ability to form covalent bonds with biomolecules. The sulfur acetyl group can be deprotected to form a thiol, which can then react with cysteine residues in proteins to form disulfide bonds. This covalent modification can alter the activity and function of the target protein. Additionally, the propargyl group can undergo click chemistry reactions with azide-bearing biomolecules, forming stable triazole linkages. These interactions are crucial for the synthesis of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable when stored at -20°C, but it can degrade over time if not stored properly. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the formation of stable protein conjugates can lead to sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of This compound can vary with different dosages in animal models. At low doses, the compound can effectively form stable protein conjugates without causing significant toxicity. At high doses, toxic or adverse effects may be observed. These effects can include alterations in cellular signaling pathways, changes in gene expression, and disruptions in cellular metabolism. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins. This interaction can impact metabolic flux and metabolite levels within the cell. Additionally, the formation of stable protein conjugates can alter the activity and function of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The compound’s propargyl group can facilitate its localization to specific cellular compartments through click chemistry reactions with azide-bearing biomolecules. This targeted localization can enhance the compound’s efficacy and reduce off-target effects. Additionally, the formation of stable protein conjugates can influence the compound’s distribution within the cell .
Subcellular Localization
The subcellular localization of This compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the propargyl group can facilitate localization to specific organelles through click chemistry reactions with azide-bearing biomolecules. This targeted localization can enhance the compound’s activity and function within the cell .
Properties
IUPAC Name |
S-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13(2)14/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXBDYSVBLUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)



